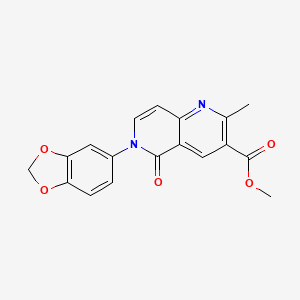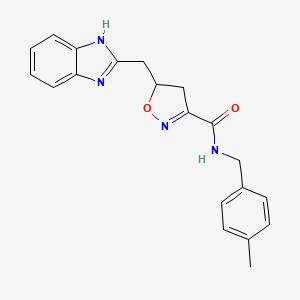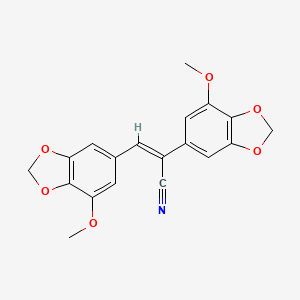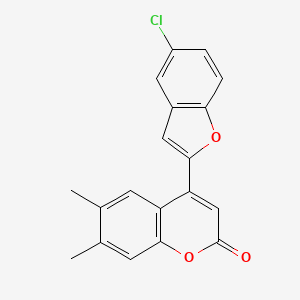![molecular formula C19H18N2O6 B11467242 4,9-Dimethoxy-7-methyl-5-(4-nitrophenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B11467242.png)
4,9-Dimethoxy-7-methyl-5-(4-nitrophenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]isoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,9-DIMETHOXY-7-METHYL-5-(4-NITROPHENYL)-2H,7H,8H-[1,3]DIOXOLO[4,5-G]ISOQUINOLINE is a complex organic compound characterized by its unique structure, which includes methoxy, methyl, and nitrophenyl groups attached to an isoquinoline core
Preparation Methods
The synthesis of 4,9-DIMETHOXY-7-METHYL-5-(4-NITROPHENYL)-2H,7H,8H-[1,3]DIOXOLO[4,5-G]ISOQUINOLINE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the nitration of a dimethoxybenzene derivative, followed by cyclization and functional group modifications to introduce the methyl and nitrophenyl groups. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using specific catalysts or solvents .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Scientific Research Applications
4,9-DIMETHOXY-7-METHYL-5-(4-NITROPHENYL)-2H,7H,8H-[1,3]DIOXOLO[4,5-G]ISOQUINOLINE has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is used in studies related to enzyme inhibition and receptor binding due to its structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the methoxy and methyl groups can influence the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar compounds include other isoquinoline derivatives with varying substituents. For example:
4,5-Dimethoxy-2-nitrobenzyl derivatives: These compounds share the methoxy and nitro groups but differ in their core structure.
Indole derivatives: While structurally different, they exhibit similar biological activities and applications.
Coumarin derivatives: Known for their diverse biological activities, these compounds also contain aromatic rings with various substituents
4,9-DIMETHOXY-7-METHYL-5-(4-NITROPHENYL)-2H,7H,8H-[1,3]DIOXOLO[4,5-G]ISOQUINOLINE stands out due to its unique combination of functional groups and its potential for diverse applications in scientific research and industry.
Properties
Molecular Formula |
C19H18N2O6 |
|---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
4,9-dimethoxy-7-methyl-5-(4-nitrophenyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinoline |
InChI |
InChI=1S/C19H18N2O6/c1-10-8-13-14(15(20-10)11-4-6-12(7-5-11)21(22)23)17(25-3)19-18(16(13)24-2)26-9-27-19/h4-7,10H,8-9H2,1-3H3 |
InChI Key |
UHAQNGQFWYTADT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(C(=C3C(=C2OC)OCO3)OC)C(=N1)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(3-chloro-4-fluorophenyl)-1,5,9,11-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),3,8,10,12,14,16-heptaen-6-one](/img/structure/B11467163.png)

![6-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-1,2,3,9-tetrahydro-7H-cyclopenta[h]furo[3,4-b]quinolin-7-one](/img/structure/B11467175.png)
![methyl 4-[8-amino-3,7-dicyano-2-(methylamino)-5-oxo-4,6-dihydro-5H-pyrano[2,3-d]thieno[3,2-b]pyridin-6-yl]benzoate](/img/structure/B11467178.png)

![3-[(3-acetylphenyl)amino]-N-(4-fluorophenyl)-1-benzothiophene-2-carboxamide 1,1-dioxide](/img/structure/B11467182.png)
![9-cyclopropyl-8-phenyl-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one](/img/structure/B11467185.png)

![3-{[4-(1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}-N-(2-bromophenyl)propanamide](/img/structure/B11467201.png)

![6,8-Dioxabicyclo[3.2.1]octan-4-one, oxime](/img/structure/B11467221.png)
![3-methyl-N-(4-oxo-8-propoxy-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide](/img/structure/B11467222.png)
![N-[1-cyclohexyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]benzamide](/img/structure/B11467235.png)
![2-[1-(4-ethylbenzyl)-1H-1,2,3-triazol-4-yl]ethanamine](/img/structure/B11467251.png)
